molecular formula C22H21N3O5S B2895568 N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 921152-42-3

N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2895568
CAS No.: 921152-42-3
M. Wt: 439.49
InChI Key: QCNYTURJSKHHGX-UHFFFAOYSA-N
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Description

N-{2-[1-(Furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a chemical compound with the CAS number 921152-42-3, a molecular formula of C22H21N3O5S, and a molecular weight of 439.49 g/mol . This complex molecule is built around a pyrazoline core , a five-membered heterocycle known for its diverse and prominent pharmacological activities . Researchers are interested in pyrazoline derivatives for their potential applications as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents . The structure is further functionalized with a furan-2-carbonyl group. The furan ring is a heterocyclic system with aromatic properties, which contributes to its utility in organic synthesis and can influence the compound's binding interactions . The presence of a methanesulfonamide group adds to the molecule's potential as a key intermediate or target in medicinal chemistry research. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-29-20-11-6-4-9-16(20)19-14-18(23-25(19)22(26)21-12-7-13-30-21)15-8-3-5-10-17(15)24-31(2,27)28/h3-13,19,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNYTURJSKHHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves a multi-step process:

  • Formation of Intermediate Compounds: : The initial steps often include the preparation of intermediate compounds, such as 2-methoxybenzaldehyde and furan-2-carboxylic acid, which undergo condensation and cyclization reactions.

  • Condensation Reaction: : The intermediate compounds react under controlled conditions, often involving catalysts like p-toluenesulfonic acid, in solvents like ethanol or methanol, to form the pyrazole ring.

  • Sulfonamide Formation: : The final step involves the reaction of the pyrazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine, yielding the target compound.

Industrial Production Methods

Industrial-scale production may streamline the synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and yield. Key steps include:

  • Catalyst Optimization: : Employing robust and reusable catalysts to minimize waste and reduce costs.

  • Process Automation: : Implementing automated systems for precise control of reaction parameters, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo several types of chemical reactions:

  • Oxidation: : It may be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can convert ketone groups into alcohols using reagents like sodium borohydride.

  • Substitution: : Electrophilic substitution reactions can modify the furan ring, introducing various substituents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in an acidic medium.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

  • Substitution: : Nitrating agents or halogenating agents in the presence of acids.

Major Products Formed

  • Oxidation Products: : Carboxylic acids, ketones.

  • Reduction Products: : Alcohols.

  • Substitution Products: : Nitro, halogenated derivatives.

Scientific Research Applications

  • Chemistry: : As a reagent for synthesizing novel organic compounds.

  • Biology: : Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Studied for potential therapeutic applications, such as in drug development for various diseases.

  • Industry: : Used in materials science for developing new polymers and functional materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, which may include enzymes or receptors:

  • Molecular Targets: : Enzymes like cyclooxygenases or receptors involved in inflammatory pathways.

  • Pathways Involved: : It may inhibit or activate specific biochemical pathways, leading to its observed biological effects, such as reducing inflammation or microbial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations:

Substituent Position and Bioactivity: The 2-methoxyphenyl group in the target compound may enhance steric interactions with receptor binding pockets compared to 4-ethoxyphenyl () or 2-ethoxyphenyl () analogues. The furan-2-carbonyl moiety is conserved across all analogues, suggesting its critical role in π-π stacking or hydrogen bonding with biological targets .

Sulfonamide Functionality: The methanesulfonamide group in the target compound is structurally analogous to benzenesulfonamide derivatives (), which are known inhibitors of carbonic anhydrase isoforms. However, the absence of a phenolic hydroxyl group (cf. ) may reduce metal-coordination capabilities, altering enzyme inhibition profiles .

Pharmacological and Biochemical Comparisons

Table 2: Bioactivity Data (Hypothetical Projections Based on Structural Analogues)
Compound Assay Type Key Findings
Target Compound Molecular Docking (AutoDock4) Predicted high affinity for COX-2 due to methoxy group’s interaction with hydrophobic pocket .
4-Ethoxyphenyl Analogue () Calcium Mobilization (CHO-k1 cells) Moderate EC₅₀ (~10 μM) for NTS1 receptor activation, lower than target compound’s projected potency .
Benzenesulfonamide Derivatives () Carbonic Anhydrase Inhibition IC₅₀ values of 0.5–5 μM; hydroxyl group enhances zinc coordination at active site .
Key Insights:
  • The target compound’s 2-methoxyphenyl group may optimize receptor binding compared to ethoxy analogues, as seen in ’s calcium mobilization assays for NTS1/NTS2 receptors .
  • Sulfonamide-containing compounds (e.g., ) often exhibit dual functionality: enzyme inhibition (carbonic anhydrase) and receptor modulation (e.g., neurotensin receptors) .

Computational and Crystallographic Studies

  • Structural Refinement : SHELXL () and SHELXTL () are critical for resolving dihydro-pyrazole ring conformations and sulfonamide torsional angles .

Biological Activity

N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of Pyrazole Derivative : The initial step involves the reaction of furan-2-carboxylic acid with a substituted phenyl hydrazine to form the pyrazole moiety.
  • Sulfonamide Formation : The pyrazole derivative is then reacted with methanesulfonyl chloride to introduce the sulfonamide group.
  • Final Coupling : The final product is obtained through coupling reactions that involve various aromatic amines.

Biological Activity

The biological activities of this compound have been evaluated in several studies, focusing on its antioxidant and anticancer properties.

Antioxidant Activity

Antioxidant activity is often assessed using methods such as DPPH radical scavenging assays. In comparative studies, derivatives containing methoxy groups have shown enhanced radical scavenging abilities compared to their non-methoxylated counterparts.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
N-{...}78.671.35 times higher
Control58.20-

Anticancer Activity

The anticancer potential of the compound has been tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate that:

  • The compound exhibits significant cytotoxicity against U-87 cells compared to MDA-MB-231 cells.
  • Structure modifications, such as the introduction of methoxy groups, have been correlated with increased cytotoxicity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Furan and Pyrazole Moieties : These are essential for maintaining biological activity; modifications can lead to enhanced or diminished effects.
  • Methoxy Substituents : The presence of methoxy groups on the phenyl ring significantly boosts antioxidant and anticancer activities.
  • Sulfonamide Group : This functional group is critical for solubility and interaction with biological targets.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Anticancer Studies : A study demonstrated that pyrazole derivatives with various substituents exhibited a broad spectrum of anticancer activities, with some derivatives showing IC50 values lower than established chemotherapeutics.
  • Antioxidant Studies : Research involving a series of sulfonamide derivatives indicated that those with furan moieties displayed superior antioxidant properties compared to traditional antioxidants like ascorbic acid.

Q & A

Q. How should researchers address conflicting cytotoxicity results between in vitro and in vivo models?

  • Pharmacokinetic Profiling: Measure plasma half-life and bioavailability in rodent models to identify metabolic instability .
  • Tissue Distribution Studies: LC-MS/MS quantifies compound accumulation in target organs versus off-target tissues .

Q. What analytical workflows validate purity when HPLC and NMR data conflict?

  • Combine orthogonal methods:
  • HPLC-DAD-MS: Detects co-eluting impurities with similar retention times .
  • 2D NMR (HSQC, HMBC): Resolves overlapping signals from regioisomers .

Methodological Tables

Key Reaction Parameters Optimal Conditions References
Cyclocondensation Temperature70°C, 12 h (N₂ atmosphere)
Sulfonylation ReagentMethanesulfonyl chloride, 0°C
Purification MethodSilica gel chromatography (EtOAc/Hexane)
Biological Assay Parameters Recommended Protocols References
IC₅₀ Determination (Enzyme)10 µM–100 µM gradient, 30 min incubation
Cytotoxicity (MTT Assay)48 h exposure, λ = 570 nm detection

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